7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one
Overview
Description
The compound “7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one” is also known as Brexpiprazole . It has a molecular weight of 648.83 . This compound is a novel drug candidate in clinical development for psychiatric disorders with high affinity for serotonin, dopamine, and noradrenaline receptors .
Synthesis Analysis
The synthesis of this compound involves reacting the 4-(2-oxo-1,2-dihydroquinolin-7-yloxy)butanoic acid compound with 1-(benzo[b]thiophen-4-yl)piperazine compound or its salt in the presence of a suitable base in a suitable solvent optionally in the presence of a suitable coupling agent .Molecular Structure Analysis
The IUPAC name of this compound is 7-(4-((7-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2-yl)oxy)butoxy)quinolin-2-ol . The InChI code for this compound is 1S/C38H40N4O4S/c43-37-14-10-28-8-12-30 (26-33 (28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31 (27-34 (29)40-38)44-22-2-1-17-41-18-20-42 (21-19-41)35-6-5-7-36-32 (35)16-25-47-36/h5-16,25-27H,1-4,17-24H2, (H,39,43) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The key reaction involves the coupling of 4-(2-oxo-1,2-dihydroquinolin-7-yloxy)butanoic acid compound with 1-(benzo[b]thiophen-4-yl)piperazine compound .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Pharmacological Activities
A study by Parveen et al. (2017) involved the synthesis of compounds structurally related to the chemical . These compounds were evaluated for anti-proliferative activities against breast cancer cell lines, showing better activities than the curcumin drug. Molecular docking with Bcl-2 protein revealed good binding affinity, indicating potential for cancer therapeutics (Parveen et al., 2017).
Vangveravong et al. (2011) synthesized compounds structurally related to aripiprazole, which is clinically used for schizophrenia, bipolar disorder, and depression. The new compounds, including those structurally similar to the query compound, showed high affinity for D₂ dopamine receptors and partial agonist activity, suggesting potential use in psychiatric disorders (Vangveravong et al., 2011).
Antimicrobial Applications
Marvadi et al. (2019) synthesized novel compounds related to the query compound and tested them against Mycobacterium tuberculosis. Two derivatives showed potent antitubercular activity, indicating potential for treating tuberculosis (Marvadi et al., 2019).
Senthilkumar et al. (2009) synthesized various dihydro-quinoline derivatives and tested them for antimycobacterial activities. One compound showed significant in vitro activity against Mycobacterium tuberculosis and multi-drug resistant strains, highlighting its potential as an antimycobacterial agent (Senthilkumar et al., 2009).
Anticancer Applications
Chinh et al. (2021) synthesized N-alkyl-plinabulin derivatives with aryl group moieties, including quinoline derivatives, and tested their cytotoxicity against cancer cell lines. Some compounds showed strong cytotoxicity, suggesting their potential as anticancer agents (Chinh et al., 2021).
Hassan et al. (2021) developed quinolin-2(1H)-one derivatives and evaluated their anticancer activity. Several compounds showed significant cytotoxicity and inhibited VEGFR-2, indicating their potential as antiproliferative agents (Hassan et al., 2021).
Antifungal and Antiparasitic Applications
Ji et al. (2019) designed quinolin-2(1H)-one derivatives as chitin synthase inhibitors and antifungal agents. Some compounds exhibited excellent inhibition against chitin synthase and potent antifungal activity against Candida albicans (Ji et al., 2019).
Tahghighi et al. (2019) synthesized amodiaquine (AQ) analogs and evaluated their antiplasmodial activity. Several compounds displayed strong suppression of Plasmodium berghei in mice, suggesting potential as antimalarial agents (Tahghighi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are the serotonin, dopamine, and noradrenaline receptors . It has a high affinity for these receptors, which play crucial roles in the regulation of mood, cognition, and behavior .
Mode of Action
It also acts as an antagonist at the 5-HT2A (serotonin) and α1/2 (adrenergic) receptors , blocking the action of natural neurotransmitters .
Biochemical Pathways
By modulating the activity of these receptors, the compound influences the serotonin-dopamine system in the brain . This can lead to changes in various biochemical pathways and affect the transmission of signals in the brain, potentially alleviating symptoms of psychiatric disorders .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its mode of action, it could potentiallyregulate mood and behavior , and alleviate symptoms of psychiatric disorders .
Future Directions
Brexpiprazole is currently in clinical development for psychiatric disorders . It has received USFDA approval for the treatment of schizophrenia, and as an adjunctive treatment for depression . Future research may focus on its potential use in other psychiatric disorders and further understanding its mechanism of action.
Biochemical Analysis
Biochemical Properties
7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has a high affinity for serotonin, dopamine, and noradrenaline receptors . These interactions are primarily characterized by binding to the active sites of these receptors, modulating their activity and influencing neurotransmitter release. The compound’s interaction with these receptors suggests its potential as a therapeutic agent in treating psychiatric disorders.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with serotonin receptors can lead to changes in cyclic adenosine monophosphate (cAMP) levels, affecting downstream signaling pathways . Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and release, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of This compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as serotonin, dopamine, and noradrenaline receptors . This binding can result in either inhibition or activation of these receptors, depending on the context. For example, the compound acts as a partial agonist at dopamine D2 receptors, modulating dopamine activity and influencing neurotransmission. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to sustained modulation of receptor activity, resulting in prolonged changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing symptoms of psychiatric disorders without significant adverse effects . At higher doses, it can induce toxic effects, including alterations in motor function and behavior. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic pathways. These metabolic processes are essential for regulating the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function and gene expression.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it can localize to the plasma membrane, where it interacts with membrane-bound receptors, or to the nucleus, where it influences gene expression. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
7-[4-[7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31(27-34(29)40-38)44-22-2-1-17-41-18-20-42(21-19-41)35-6-5-7-36-32(35)16-25-47-36/h5-16,25-27H,1-4,17-24H2,(H,39,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIZAUWWJSARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCOC4=CC5=C(C=C4)C=CC(=O)N5)C6=C7C=CSC7=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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